5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide, also known as BDF-8634, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Antiprotozoal Agents
A study led by Ismail et al. (2004) focused on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as potential antiprotozoal agents. This research synthesized compounds from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile through various chemical processes, indicating the importance of furan derivatives in developing antiprotozoal medication (Ismail et al., 2004).
σ Receptor Ligands
Fan et al. (2011) explored the impact of structural modification in substituted aminobutyl-benzamides, including furan derivatives, as ligands for σ1 and σ2 receptors. This research highlights the potential of furan derivatives in developing ligands with high σ2 affinity and selectivity (Fan et al., 2011).
Therapeutic Agents
Bonilla-Castañeda et al. (2022) synthesized a furan-2-carboxamide derivative, indicating its relevance as a therapeutic agent with properties such as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulation. This study underlines the broad potential of furan derivatives in various therapeutic applications (Bonilla-Castañeda et al., 2022).
Tyrosinase Inhibitors
Dige et al. (2019) conducted a study on the synthesis of furan-2-carboxamide derivatives as potent tyrosinase inhibitors. This research provides insights into the utility of furan derivatives in developing inhibitors for enzymes like tyrosinase, relevant in various biological and medicinal contexts (Dige et al., 2019).
Fluorescent Brightening Agents
Research by Rangnekar and Shenoy (1987) on the synthesis of 2-Aryl-6-substituted quinolines, including furan derivatives, for use as fluorescent brightening agents, reveals the role of these compounds in applications beyond pharmaceuticals, such as in material science and industry (Rangnekar & Shenoy, 1987).
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-9-3-4-12-11(7-9)13(8-10(2)18-12)19-16(20)14-5-6-15(17)21-14/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKKQAHDKMUMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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